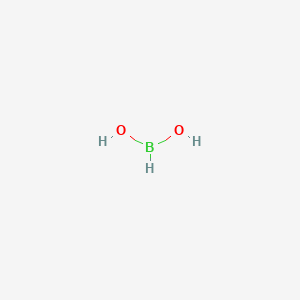

Dihydroxyborane

概要

説明

Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.

科学的研究の応用

Catalytic Reduction of CO2

Dihydroxyborane, in the form of a dihydrido iron catalyst, has been employed in the catalytic reduction of CO2. It plays a critical role in forming various chemical bonds, such as C-N, C-O, and C-C, by selectively reducing CO2 into bis(boryl)acetal or methoxyborane, depending on the hydroborane used as a reductant. This process presents a versatile source of methylene, facilitating the creation of new chemical bonds (Jin et al., 2015).

Interfacial Chemistry with Silica

Dihydroxyborane, as diborane (B2H6), has demonstrated significant interactions in its interfacial chemistry with hydroxylated silica. This is evident from the in situ Fourier-transform infrared spectroscopy and temperature-programmed desorption studies, revealing the reversible hydrogen-bonding interactions between diborane and interfacial silanol groups on silica (Jones et al., 2021).

Rheological Properties in Solution

Research into the effect of dihydroxy alcohols on the rheological properties of sodium carboxymethylcellulose (Na-CMC) solutions has highlighted the potential applications of dihydroxyborane in developing fluids with properties of weak physical gels and viscoelastic fluids. This study is particularly relevant for drug carriers and cosmetics where rheological properties are crucial (Wagner et al., 2023).

Hydrogen Storage and Release

The creation of polyboramines containing Lewis pairs in their backbone has been explored using dihydroxyborane. These polyboramines act as hydrogen reservoirs and display a unique thermal profile for hydrogen release. This feature could have potential applications in hydrogenation processes and in the field of hydrogen storage (Ledoux et al., 2015).

Microbial Production of Diols

Dihydroxyborane's relevance extends to the microbial production of diols, which are chemicals with two hydroxyl groups. These diols have broad applications in chemicals and fuels, being considered platform green chemicals. The microbial production of these diols represents a significant area of interest in biotechnology (Zeng & Sabra, 2011).

Synthesis and Properties of Carborane-functionalized Dendrimers

The synthesis of carborane-functionalized aliphatic polyester dendrimers has been explored, indicating the potential of dihydroxyborane in creating structures with unique properties, such as aqueous solubility and the ability to exhibit a lower critical solution temperature. These features have implications for materials science and medicinal applications (Parrott et al., 2005).

特性

CAS番号 |

74930-82-8 |

|---|---|

製品名 |

Dihydroxyborane |

分子式 |

BH3O2 |

分子量 |

45.84 g/mol |

IUPAC名 |

boronic acid |

InChI |

InChI=1S/BH3O2/c2-1-3/h1-3H |

InChIキー |

ZADPBFCGQRWHPN-UHFFFAOYSA-N |

SMILES |

B(O)O |

正規SMILES |

B(O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)

![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)